Product packaging for 3-Bromo-2-methoxy-5-phenylthiophene(Cat. No.:CAS No. 459424-50-1)

3-Bromo-2-methoxy-5-phenylthiophene

Cat. No.: B8665055
CAS No.: 459424-50-1
M. Wt: 269.16 g/mol
InChI Key: QUCGBYLEHKETOJ-UHFFFAOYSA-N
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Description

The study of thiophene (B33073) derivatives is a cornerstone of modern organic chemistry, offering insights into aromaticity, reaction mechanisms, and the synthesis of complex molecular architectures.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in several areas of scientific research. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the replacement of a benzene ring with a thiophene ring in a biologically active molecule can maintain or improve its pharmacological profile. nih.govnih.gov This principle has been successfully applied in the development of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. nih.gov

Beyond medicinal chemistry, thiophene-based materials are at the forefront of materials science. Polymers constructed from linked thiophene units, known as polythiophenes, can become electrically conductive upon oxidation, classifying them as "organic metals". nih.gov This property is harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. google.com The inherent stability and diverse reactivity of the thiophene ring make it a recurring and essential building block in both academic and industrial research. nih.govgoogle.com

Substituted thiophenes are highly valued as versatile building blocks, or synthetic scaffolds, for constructing more complex molecules. nih.govacs.org The regiochemistry of substitution on the thiophene ring can be precisely controlled, allowing for the introduction of a wide array of functional groups. These functional groups can then be manipulated through various organic reactions to build molecular complexity.

Halogenated thiophenes, in particular, are key intermediates in cross-coupling reactions. jcu.edu.au The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.govwikipedia.orglibretexts.org Thiophene derivatives bearing bromine or iodine atoms are common substrates in these reactions, enabling the synthesis of biaryls, polyolefins, and styrenes. nih.govwikipedia.org The ability to selectively functionalize different positions of the thiophene ring makes these compounds indispensable tools for synthetic chemists. acs.orgjcu.edu.au

The compound 3-Bromo-2-methoxy-5-phenylthiophene is a multi-functionalized thiophene that embodies the characteristics of several important classes of thiophene derivatives. Its structure contains three key substituents, each imparting distinct chemical properties:

The 3-Bromo Group: The bromine atom at the 3-position is a versatile synthetic handle. It makes the molecule amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, allowing for the introduction of diverse substituents at this position. nih.govjcu.edu.au Furthermore, the bromine can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) through metal-halogen exchange, opening up another avenue for functionalization. acs.orgacs.org

The 2-Methoxy Group: The methoxy (B1213986) group at the 2-position is an electron-donating group. It influences the electronic properties of the thiophene ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. nih.govresearchgate.net The presence of an alkoxy group can direct electrophilic attack to specific positions on the ring and can also be the target of nucleophilic aromatic substitution (SNAr) under certain conditions. nih.govlibretexts.org

The 5-Phenyl Group: The phenyl substituent at the 5-position extends the π-conjugated system of the thiophene ring. This extension of conjugation influences the molecule's photophysical properties, such as its absorption and emission of light, which is a key consideration in the design of organic electronic materials. evitachem.com

The combination of a halogen for cross-coupling, an electron-modulating alkoxy group, and a π-extending aryl group makes this compound a potentially valuable building block for the synthesis of advanced materials and complex organic molecules. A known synthetic route to this compound involves the treatment of 3,5-dibromo-2-methoxythiophene (B2465261) with phenylboronic acid, indicative of a Suzuki-type coupling reaction. google.com

Data Tables

While specific, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature, the following tables provide expected physicochemical properties and illustrative spectroscopic data based on analysis of its constituent functional groups and closely related analogues.

Table 1: Physicochemical Properties of Thiophene Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Class
ThiopheneC₄H₄S84.14Parent Heterocycle
3-Bromothiophene (B43185)C₄H₃BrS163.04Halogenated Thiophene
2-MethoxythiopheneC₅H₆OS114.16Alkoxy Thiophene
2-PhenylthiopheneC₁₀H₈S160.24Aryl Thiophene
This compound C₁₁H₉BrOS 269.16 Halogenated Alkoxy Phenylthiophene

Table 2: Illustrative Spectroscopic Data for a Substituted Phenylthiophene

The following data is for the related compound 3-Bromo-2-methyl-5-phenylthiophene and is provided for illustrative purposes to indicate the types of signals expected for the target compound. evitachem.comnih.gov The key difference would be the presence of a methoxy signal (~3.5-4.0 ppm in ¹H NMR; ~55-60 ppm in ¹³C NMR) instead of a methyl signal.

Spectroscopic Technique Expected Features for 3-Bromo-2-methyl-5-phenylthiophene
¹H NMR Aromatic protons (phenyl group): ~7.2-7.6 ppm (multiplet). Thiophene proton: ~7.1 ppm (singlet). Methyl protons: ~2.4 ppm (singlet).
¹³C NMR Aromatic carbons (phenyl & thiophene): ~115-145 ppm. Methyl carbon: ~15 ppm.
Mass Spectrometry (MS) Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Infrared (IR) Spectroscopy C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=C stretching (aromatic): ~1600-1450 cm⁻¹. C-Br stretching: ~600-500 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrOS B8665055 3-Bromo-2-methoxy-5-phenylthiophene CAS No. 459424-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

459424-50-1

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

3-bromo-2-methoxy-5-phenylthiophene

InChI

InChI=1S/C11H9BrOS/c1-13-11-9(12)7-10(14-11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

QUCGBYLEHKETOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(S1)C2=CC=CC=C2)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Bromo 2 Methoxy 5 Phenylthiophene

Electrophilic Aromatic Substitution Reactivity of Substituted Thiophenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.orgmsu.edu In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. wikipedia.orglibretexts.org The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

The directing effects of the bromo, methoxy (B1213986), and phenyl groups on the thiophene (B33073) ring in 3-Bromo-2-methoxy-5-phenylthiophene determine the position of incoming electrophiles.

Methoxy Group (-OCH₃): The methoxy group at the C2 position is a potent activating group and an ortho-, para- director. It donates electron density to the thiophene ring through a resonance effect, stabilizing the cationic intermediate formed during electrophilic attack. This activating nature makes the available position on the ring more susceptible to substitution.

Bromo Group (-Br): The bromine atom at the C3 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation.

Phenyl Group (-C₆H₅): The phenyl group at the C5 position can act as either a weak activating or deactivating group depending on the reaction conditions. It can withdraw electrons through its inductive effect but can also donate electron density via resonance. It generally directs incoming electrophiles to the ortho and para positions of the phenyl ring itself, but its influence on the thiophene ring's reactivity is primarily steric.

Considering the combined effects of these substituents, the only available position for electrophilic attack on the thiophene ring is C4. The methoxy group strongly activates the ring, while the bromo group deactivates it. The steric hindrance from the adjacent bromo and the phenyl group at the C5 position further influences the accessibility of the C4 position. Studies on related 3-substituted thiophenes have shown that the regioselectivity of electrophilic substitution is a function of the steric bulk of both the substituent and the incoming electrophile. researchgate.net For instance, Vilsmeier formylation of 3-alkylthiophenes can be directed to either the 2- or 5-position by tuning the size of the Vilsmeier reagent. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the presence of the electron-donating methoxy group and the phenyl group does not strongly activate the ring for nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, SNAr reactions might be possible. The bromine atom at the C3 position would be the leaving group. Research on related nitro-substituted thiophenes has shown that SNAr reactions can proceed, and the reaction mechanism can be computationally investigated to understand the Gibbs free energy profiles and the role of substituents in stabilizing intermediates. nih.gov For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) follows a stepwise pathway where the nucleophile adds to the C2 position, followed by the elimination of methanol (B129727). nih.gov While this compound lacks the strongly activating nitro group, similar mechanistic principles would apply if the reaction were to occur.

Transformations Involving the Thiophene Ring Halogen

The bromine atom on the thiophene ring is a key functional group that enables a variety of synthetic transformations, particularly cross-coupling and halogen-metal exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom in this compound makes it a suitable substrate for several types of cross-coupling reactions. jcu.edu.au

Suzuki-Miyaura Coupling: This reaction pairs the brominated thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govharvard.edugre.ac.uk This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. researchgate.netnih.gov The synthesis of various 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki coupling has been reported, demonstrating the utility of this reaction on brominated thiophenes. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov

Stille Coupling: This reaction involves the coupling of the brominated thiophene with an organotin reagent (organostannane) catalyzed by palladium. nih.gov The Stille reaction is known for its mild reaction conditions and functional group tolerance. nih.gov It has been successfully used in the synthesis of complex molecules containing thiophene units. jcu.edu.au

The general conditions for these cross-coupling reactions are summarized in the table below.

Reaction Coupling Partner Catalyst Base Solvent Typical Yield Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
StilleOrganostannanePd(PPh₃)₄-TolueneGood jcu.edu.aunih.gov

Halogen-metal exchange is a fundamental reaction that converts an organic halide into an organometallic species. wikipedia.org This is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgias.ac.in The resulting lithiated thiophene is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups.

For this compound, treatment with n-BuLi at low temperatures would lead to a rapid bromine-lithium exchange, forming 2-methoxy-5-phenyl-3-lithiothiophene. nih.gov This intermediate can then react with a range of electrophiles. This method offers a regioselective way to functionalize the C3 position. ias.ac.in The development of methods using a combination of i-PrMgCl and n-BuLi allows for halogen-metal exchange under non-cryogenic conditions and can offer high regioselectivity. nih.gov

Electrophile Product Reference
Carbon Dioxide (CO₂)2-Methoxy-5-phenylthiophene-3-carboxylic acid rsc.org
Aldehydes/KetonesCorresponding secondary/tertiary alcohols rsc.org
Iodine (I₂)3-Iodo-2-methoxy-5-phenylthiophene evitachem.com

Reactions of the Methoxy Group

The methoxy group on the thiophene ring can also undergo chemical transformations, most notably ether cleavage. Demethylation can be achieved using strong acids or Lewis acids, which would convert the methoxy group into a hydroxyl group, yielding 3-bromo-5-phenylthiophen-2-ol. This resulting hydroxythiophene can exist in tautomeric equilibrium with its corresponding thien-2(5H)-one form. The demethylation of 2-methoxy-3-(2-pyridyl)thiophene has been shown to lead to dimerization of the resulting thiophen-2(5H)-one. dntb.gov.ua

Functional Group Interconversions on Derived Structures

Once the initial derivatization of this compound has been achieved, typically by transforming the C-Br bond, the newly introduced functional groups can undergo subsequent reactions. These functional group interconversions (FGIs) are crucial for synthesizing more complex molecules and fine-tuning the properties of the target compounds. A common synthetic strategy involves the conversion of the bromo-substituent into a carboxylic acid, creating the derivative 2-methoxy-5-phenylthiophene-3-carboxylic acid . This carboxylic acid then serves as a versatile intermediate for a variety of further transformations.

The conversion of this carboxylic acid derivative into amides, esters, and alcohols represents a fundamental set of FGIs. These transformations are well-established in organic synthesis and are applicable to heterocyclic systems like thiophenes.

Conversion of Carboxylic Acid to Amide: The transformation of a carboxylic acid to an amide is a cornerstone of organic synthesis. For the derivative 2-methoxy-5-phenylthiophene-3-carboxylic acid , this can be achieved through several reliable methods. A common two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxy-5-phenylthiophene-3-carbonyl chloride can then be readily reacted with a primary or secondary amine to furnish the corresponding amide.

Alternatively, direct conversion can be achieved using peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole) facilitate amide bond formation under milder conditions by activating the carboxylic acid in situ. nih.gov These methods are particularly useful when dealing with sensitive substrates. The synthesis of various thiophene-2-carboxamides from their corresponding carboxylic acids is a widely practiced strategy in the development of new chemical entities. nih.govnih.gov

Reduction of Carboxylic Acid to Alcohol: The carboxylic acid group on the thiophene ring can be reduced to a primary alcohol, yielding (2-methoxy-5-phenylthiophen-3-yl)methanol . This transformation is typically carried out using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a standard reagent for this purpose. Following the reduction, an aqueous workup neutralizes the reaction mixture and isolates the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that offers different selectivity in some contexts.

Conversion of Carboxylic Acid to Ester: Esterification of 2-methoxy-5-phenylthiophene-3-carboxylic acid can be performed through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to drive the equilibrium towards the ester product. Another route proceeds via the acyl chloride intermediate, which reacts readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

These functional group interconversions on derivatives of this compound highlight the compound's utility as a scaffold, allowing for the systematic modification and optimization of molecular properties for various applications.

Interactive Data Table: Functional Group Interconversions

Starting DerivativeReagent(s)Product Functional GroupProduct Name
2-methoxy-5-phenylthiophene-3-carboxylic acid1. (COCl)₂ or SOCl₂ 2. R¹R²NHAmideN,N-Disubstituted-2-methoxy-5-phenylthiophene-3-carboxamide
2-methoxy-5-phenylthiophene-3-carboxylic acidHATU, R¹R²NH, DIPEAAmideN,N-Disubstituted-2-methoxy-5-phenylthiophene-3-carboxamide
2-methoxy-5-phenylthiophene-3-carboxylic acidLiAlH₄ or BH₃·THFPrimary Alcohol(2-methoxy-5-phenylthiophen-3-yl)methanol
2-methoxy-5-phenylthiophene-3-carboxylic acidROH, H⁺ (cat.)EsterAlkyl 2-methoxy-5-phenylthiophene-3-carboxylate

Theoretical and Computational Chemistry of 3 Bromo 2 Methoxy 5 Phenylthiophene

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization Interactions

These interactions are evaluated through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions in 3-Bromo-2-methoxy-5-phenylthiophene involve the delocalization of electron density from the lone pairs of the sulfur, oxygen, and bromine atoms into the antibonding orbitals of the thiophene (B33073) and phenyl rings.

Key findings from a hypothetical NBO analysis would likely include:

Intramolecular Charge Transfer: Strong interactions are expected between the lone pairs of the methoxy (B1213986) group's oxygen atom (a strong π-donor) and the π* antibonding orbitals of the thiophene ring. This delocalization enhances the electron density within the ring system.

Ring Interactions: Electron delocalization occurs between the π orbitals of the thiophene ring and the π* orbitals of the phenyl ring, indicating electronic communication between the two aromatic systems.

Halogen Participation: The lone pairs of the bromine atom also participate in hyperconjugative interactions with the thiophene ring's π* orbitals, influencing the electronic properties and reactivity of the molecule.

These delocalization effects are crucial for understanding the molecule's electronic structure and contribute significantly to its stability.

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) for Key NBO Interactions in this compound This table presents hypothetical data for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C2-C3 Thiophene)25.5
LP (S)π* (C4-C5 Thiophene)18.2
π (C4-C5 Thiophene)π* (Phenyl Ring)15.8
π (Phenyl Ring)π* (C4-C5 Thiophene)12.1
LP (Br)σ* (C3-C4 Thiophene)5.4

Atomic Charge Distribution Studies

The distribution of atomic charges across a molecule is fundamental to understanding its electrostatic potential, dipole moment, and reactive sites. For this compound, atomic charges are typically calculated using methods such as Natural Population Analysis (NPA), which is an output of the NBO calculation. wisc.edu NPA provides a more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis. wisc.edu

The analysis for this compound would show:

The highest negative charges are localized on the most electronegative atoms: oxygen and bromine.

The sulfur atom in the thiophene ring is expected to have a less negative or even slightly positive charge due to its involvement in the aromatic system and bonding to carbon.

Carbon atoms bonded to electronegative atoms (like C2 bonded to oxygen and C3 bonded to bromine) will carry a partial positive charge, making them potential sites for nucleophilic attack.

The carbon atoms of the phenyl ring will have varying charges, influenced by the electron-withdrawing nature of the thiophene ring.

Understanding this charge landscape is critical for predicting how the molecule will interact with other polar molecules or ions.

Table 2: Illustrative Natural Population Analysis (NPA) Atomic Charges for this compound This table presents hypothetical data for illustrative purposes.

AtomHypothetical NPA Charge (e)
S1+0.15
C2+0.35
C3-0.10
C4-0.25
C5+0.05
Br-0.20
O (methoxy)-0.55
C (methoxy)+0.10
C (phenyl avg.)-0.08

Reactivity and Stability Descriptors

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap corresponds to high hardness and high stability.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule will undergo electronic changes during a reaction.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data calculated at a DFT level for illustrative purposes.

ParameterSymbolHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.20
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.85
HOMO-LUMO GapΔE4.35
Chemical Hardnessη2.175
Chemical SoftnessS0.460
Electrophilicity Indexω3.71

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) quantifies the maximum electronic charge that a molecule can accept from a donor. It is directly related to the electrophilicity index and the chemical potential. A higher ECT value indicates a greater capacity for the molecule to act as an electron acceptor in a reaction. The analysis helps in understanding charge transfer processes, which are fundamental to many chemical reactions and the functioning of electronic materials. For this compound, the calculated electrophilicity index suggests it has a significant capacity to participate in charge-transfer interactions.

Table 4: Illustrative Electrophilicity-Based Charge Transfer (ECT) Data This table presents hypothetical data for illustrative purposes.

ParameterSymbolHypothetical Value (e)
Maximum Electronic Charge AcceptedΔNmax1.86

Exploration of Optical and Electronic Properties

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer (ICT) characteristics, often described as donor-π-acceptor (D-π-A) systems, are known to exhibit non-linear optical (NLO) properties. frontiersin.org These properties are crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov The NLO response of a molecule is primarily described by its polarizability (α) and first hyperpolarizability (β). frontiersin.org

The structure of this compound contains a donor (methoxy group), a π-conjugated bridge (thiophene and phenyl rings), and an acceptor-like substituent (bromine), making it a candidate for NLO activity. Computational calculations can predict the components of the polarizability and hyperpolarizability tensors. A large β value, in particular, indicates a strong NLO response. These calculations are essential for the rational design of new materials with tailored optical properties. nih.gov

Table 5: Illustrative Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical data for illustrative purposes, with urea (B33335) often used as a reference compound.

PropertySymbolHypothetical Value (a.u.)
Mean Polarizability⟨α⟩215
Total First Hyperpolarizabilityβtot850

Research on Electronic Excitations of this compound Not Found

A thorough search of available scientific literature and databases has revealed no specific theoretical or computational studies on the electronic excitations and absorption spectra of the chemical compound this compound using Time-Dependent Density Functional Theory (TDDFT).

While the principles of TDDFT are widely applied to understand the excited-state properties of various organic molecules, specific research findings, including data on electronic transitions, oscillator strengths, and simulated absorption spectra for this compound, are not present in the currently accessible body of scientific work.

Computational chemistry studies often focus on molecules with specific applications in materials science, pharmacology, or other areas of active research. The absence of published TDDFT studies on this particular compound suggests it may not have been a primary target of such investigations to date.

General methodologies for performing TDDFT calculations on similar thiophene derivatives are well-established. These studies typically involve optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), followed by TDDFT calculations to determine the vertical excitation energies and corresponding oscillator strengths. These theoretical results are then often compared with experimental UV-Vis absorption spectra to validate the computational model. However, without specific research on this compound, any discussion of its electronic properties would be purely speculative.

Further research, involving dedicated computational modeling of this compound, would be required to generate the specific data requested.

Advanced Applications and Materials Science Potential of 3 Bromo 2 Methoxy 5 Phenylthiophene Derivatives

Precursors in Conjugated Polymer Synthesis

A thorough search of scientific literature did not yield any studies where 3-Bromo-2-methoxy-5-phenylthiophene is used as a precursor for the synthesis of conjugated polymers. The potential for this molecule to act as a monomer in polymerization reactions has not been documented in the available research.

Polythiophenes for Organic Electronic Devices

Regioregular Polymerization Strategies (e.g., Grignard Metathesis (GRIM), Kumada Coupling Polymerization (KCTP))

Regioregular polymerization is crucial for creating structurally well-defined polythiophenes with enhanced electrical and optical properties. Methods like Grignard Metathesis (GRIM) and Kumada Catalyst-Transfer Polycondensation (KCTP) are powerful techniques for achieving high degrees of head-to-tail (HT) coupling in poly(3-alkylthiophene)s.

Grignard Metathesis (GRIM): This method typically involves the reaction of a 2,5-dihalo-3-substituted thiophene (B33073) with a Grignard reagent, followed by polymerization catalyzed by a nickel complex. It is known for being a quasi-"living" polymerization, allowing for the synthesis of polymers with controlled molecular weights and block copolymers. nih.govresearchgate.netnih.govsigmaaldrich.com

Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization that utilizes a nickel-catalyzed cross-coupling reaction between a thiophene Grignard reagent and an organic halide. It is a highly effective method for producing regioregular polythiophenes.

Despite the prevalence of these methods, no literature could be found applying GRIM, KCTP, or other polymerization strategies to this compound. The reactivity and suitability of this specific monomer for these polymerization techniques remain undocumented.

Table 1: Common Regioregular Polymerization Strategies

Polymerization Method Catalyst Type Typical Monomer Type Key Advantage
Grignard Metathesis (GRIM) Nickel (e.g., Ni(dppp)Cl₂) 2,5-Dihalo-3-alkylthiophene Quasi-"living" chain growth, room temperature synthesis nih.govresearchgate.netsigmaaldrich.com

Building Blocks for Complex Molecular Architectures

No specific research detailing the use of this compound as a building block for the synthesis of the complex molecular architectures listed below was found.

Design and Synthesis of Dithienylethene-Based Systems

Dithienylethenes are a prominent class of photochromic molecules, known for their thermally stable open and closed isomers that can be reversibly switched with light. They are synthesized from thiophene-based precursors. However, a search of the chemical literature did not provide any examples of this compound being utilized in the synthesis of dithienylethene systems.

Incorporation into Aryl-Substituted Derivatives

The bromine atom on the thiophene ring suggests that this compound could potentially undergo cross-coupling reactions (such as Suzuki or Stille coupling) to be incorporated into larger aryl-substituted systems. These reactions are fundamental in materials science for creating complex conjugated molecules. However, there are no specific reports of this compound being used for this purpose to create new aryl-substituted derivatives.

Utilization as Rigid Linkers in Supramolecular Frameworks

Rigid molecular units are often used as linkers or struts in the construction of supramolecular structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry of these linkers is critical to the structure and properties of the resulting framework. While thiophene-based linkers are known, there is no available research demonstrating the use of this compound as a rigid linker in any supramolecular framework.

Development of Advanced Functional Materials

The strategic functionalization of the this compound core structure opens pathways to a diverse range of advanced materials. The interplay between the electron-donating methoxy (B1213986) group, the versatile bromine atom, and the phenyl ring's extended conjugation provides a robust platform for tuning the molecule's electronic and optical properties. This inherent tunability makes its derivatives prime candidates for applications in materials science, where precise control over molecular characteristics is paramount for developing next-generation technologies. Thiophene-based compounds are of significant interest in materials science due to their chemical stability and versatile functional properties. researchgate.netresearchgate.net

Photochromic Systems and Photonic Devices

Derivatives of this compound are promising candidates for the development of novel photochromic systems. Photochromic materials can reversibly change their optical properties, such as color and refractive index, upon exposure to light, making them suitable for applications like optical data storage and molecular switches. researchgate.net The core concept often involves creating diarylethene-type structures where the thiophene ring is a key component of the photoswitchable unit.

The bromine atom at the 3-position of this compound serves as a crucial handle for synthetic modification. Through cross-coupling reactions, this position can be linked to other aromatic or heteroaromatic moieties to construct a diarylethene framework. The 2-methoxy group plays a significant role in modulating the electronic properties of the thiophene ring, which in turn influences the absorption spectra and the quantum yield of the photochromic process. The 5-phenyl group extends the π-conjugation of the system, which can help in shifting the absorption bands to the desired spectral region.

Research on analogous systems has shown that substituents on the thiophene rings of diarylethenes have a profound impact on their photochromic performance. For instance, the introduction of different functional groups can alter the stability of the open and closed isomers, the fatigue resistance, and the coloration efficiency. While direct studies on this compound-based photochromes are not extensively documented, the principles established for other thiophene derivatives provide a strong foundation for their potential. The synthesis of diarylethene derivatives often involves the coupling of thiophene units, highlighting the modular nature of these systems. nih.govacs.org

Table 1: Potential Diarylethene Structures Incorporating a this compound Moiety

StructureDescriptionPotential Application
Symmetric DiaryletheneTwo units of a functionalized 2-methoxy-5-phenylthiophene derivative linked via a perfluorocyclopentene bridge.High-density optical data storage
Asymmetric DiaryletheneA functionalized 2-methoxy-5-phenylthiophene derivative linked to a different aryl or heteroaryl group.Molecular logic gates
Polymer-Integrated SystemDiarylethene units containing the thiophene derivative are incorporated into a polymer backbone.Photo-responsive smart materials

Organic Sensors and Sensing Applications

The unique electronic characteristics of this compound derivatives make them attractive for applications in organic sensors. Thiophene-based materials are widely recognized for their potential in chemical and biological sensing due to their tunable fluorescence and semiconductor properties. researchgate.net The introduction of specific recognition moieties onto the thiophene core can lead to sensors with high selectivity and sensitivity for various analytes.

The functionalization of the this compound scaffold is key to its application in sensing. The bromine atom can be replaced with a variety of functional groups capable of interacting with specific analytes through mechanisms such as ion-dipole interactions, hydrogen bonding, or coordination chemistry. The inherent fluorescence of the 2-methoxy-5-phenylthiophene core can be modulated by this interaction, leading to a "turn-on" or "turn-off" fluorescent response upon analyte binding.

For example, the introduction of a crown ether or aza-crown ether at the 3-position could lead to a sensor for metal ions. Similarly, the incorporation of a receptor for anions like cyanide or fluoride (B91410) could be achieved through appropriate synthetic modifications. The electron-rich nature of the 2-methoxy-5-phenylthiophene system can enhance the sensitivity of the sensor by facilitating strong electronic communication between the receptor and the fluorophore. While specific research on sensors from this exact compound is limited, the broader class of thiophene derivatives has shown significant promise in this area. researchgate.net

Table 2: Potential Sensor Configurations Based on this compound Derivatives

AnalyteReceptor MoietySensing Mechanism
Metal Ions (e.g., K+, Na+)Crown EtherChelation-enhanced fluorescence
Anions (e.g., F-, CN-)Boronic Acid or Urea (B33335) GroupPhotoinduced electron transfer (PET)
Biomolecules (e.g., DNA, Proteins)Intercalating or Bioconjugatable GroupFluorescence resonance energy transfer (FRET)

Components in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound hold potential for use as components in dye-sensitized solar cells (DSSCs), a promising technology for low-cost solar energy conversion. In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The performance of a DSSC is critically dependent on the properties of the dye. mdpi.com

Thiophene-based organic dyes are attractive alternatives to traditional ruthenium-based dyes due to their high molar extinction coefficients, tunable electrochemical properties, and lower cost. The this compound scaffold can be elaborated into a donor-π-acceptor (D-π-A) structure, which is a common design for efficient DSSC dyes.

In such a design, the 2-methoxy-5-phenylthiophene unit can act as part of the π-conjugated bridge that connects an electron-donating group (the donor) to an electron-accepting and anchoring group (the acceptor). The methoxy group, being an electron-donating substituent, can help to modulate the HOMO and LUMO energy levels of the dye to ensure efficient electron injection into the TiO₂ conduction band and effective dye regeneration. mdpi.com The bromine atom offers a site for further functionalization to either extend the conjugation or to attach the donor or acceptor moieties. Research has shown that the introduction of methoxy groups into the dye structure can improve the power-conversion efficiency of DSSCs. mdpi.com

Table 3: Hypothetical D-π-A Dye Structure Based on this compound

ComponentExample MoietyFunction
Donor (D) TriphenylamineProvides electrons upon photoexcitation.
π-Bridge (π) 2-Methoxy-5-phenylthiopheneFacilitates intramolecular charge transfer.
Acceptor (A) Cyanoacrylic AcidInjects electrons into the semiconductor and anchors the dye to the surface.

Mechanistic Studies of Reactions Involving 3 Bromo 2 Methoxy 5 Phenylthiophene and Analogues

Investigations into Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-2-methoxy-5-phenylthiophene serves as a versatile substrate for such transformations. The mechanism of these reactions, particularly well-studied processes like the Suzuki and Heck couplings, generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for cross-couplings), and reductive elimination. researchgate.net

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this involves the cleavage of the C3-Br bond and its insertion into the Pd(0) center, forming a Pd(II) intermediate. The rate and feasibility of this step are influenced by the halide's identity and the ligand's steric properties. core.ac.uk While aryl chlorides can be challenging substrates, aryl bromides are typically more reactive. nih.gov The electronic environment of the thiophene (B33073) ring, modified by the electron-donating 2-methoxy group and the π-system of the 5-phenyl group, modulates the electron density at the C3 position, influencing its susceptibility to oxidative addition.

Following oxidative addition, transmetalation occurs in cross-coupling reactions like the Suzuki reaction. This step involves the transfer of an organic group (e.g., an aryl or vinyl group) from an organometallic reagent (like an organoboron compound) to the Pd(II) complex, displacing the halide. researchgate.net The choice of base is crucial for activating the organoboron species.

The final step is reductive elimination , where the two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species. core.ac.ukresearchgate.net This step is often rapid for C(sp²)–C(sp²) bond formation. core.ac.uk The nature of the phosphine (B1218219) ligands on the palladium catalyst is critical; bulky trialkylphosphines, for instance, have been shown to be effective in a broad spectrum of coupling processes. nih.gov In some cases, the resting state of the catalyst can be an amido complex, and kinetic studies have shown that reductive elimination is not always the rate-problematic step in C-N couplings. researchgate.net

Computational studies on related systems, such as the palladium-catalyzed coupling of triphenylbismuth (B1683265) with bromobenzene, have identified the first aryl transfer as the potential rate-determining step, highlighting the complexity of these catalytic cycles. researchgate.net For photoexcited-state palladium catalysis, the mechanism can involve the generation of distinct Pd-radical hybrid species to promote reactions like C-S cross-coupling. nih.gov

Catalytic StepDescription for this compoundKey Influencing Factors
Oxidative AdditionThe Pd(0) catalyst inserts into the C-Br bond at the C3 position of the thiophene ring to form a Pd(II)-thienyl complex.Ligand choice (e.g., P(t-Bu)₃), halide reactivity (Br > Cl), electronic effects of methoxy (B1213986) and phenyl groups. core.ac.uknih.gov
TransmetalationAn organic group from an organometallic reagent (e.g., R' from R'-B(OH)₂) transfers to the Pd(II) center, replacing the bromide.Nature of the organometallic reagent, choice of base, solvent. researchgate.net
Reductive EliminationThe thienyl group and the newly transferred organic group are eliminated from the palladium center, forming the final coupled product and regenerating Pd(0).Steric and electronic properties of ligands on palladium, nature of the coupled groups. core.ac.ukresearchgate.net

Elucidation of Regioselective Reaction Pathways

Regioselectivity is a cornerstone of thiophene chemistry, dictating the position of substitution on the heterocyclic ring. The existing substituents on this compound exert strong directing effects in further functionalization reactions.

In electrophilic aromatic substitution, the positions on the thiophene ring are not equally reactive. However, for this heavily substituted thiophene, direct C-H functionalization or metal-halogen exchange followed by reaction with an electrophile are more common pathways. In reactions involving metallation, such as lithiation with n-butyllithium (n-BuLi), the most acidic proton is typically removed. For substituted thiophenes, lithiation often occurs at the position adjacent to the sulfur atom (the α-position) if available. When the α-positions (C2 and C5) are occupied, directing groups determine the outcome. mdpi.comresearchgate.net In the case of this compound, the only available position for C-H functionalization is C4. Alternatively, bromine-lithium exchange at the C3 position offers a reliable route to a 3-lithiated species, which can then be quenched with various electrophiles. mdpi.com This chemo- and regioselective exchange is a common strategy for functionalizing brominated thiophenes. mdpi.com

Nucleophilic aromatic substitution (SNAr) provides another pathway for functionalization. A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) found that the reaction proceeds via a stepwise mechanism. nih.gov The nucleophile first adds to the C2 position, followed by the elimination of a methanol (B129727) molecule, which is facilitated by a proton transfer from the intermediate to the methoxy group. nih.gov The presence of electron-withdrawing groups is generally required for SNAr on thiophene rings. nih.gov The specific substitution pattern on this compound—with its combination of donating (methoxy) and withdrawing/π-system (phenyl, bromo) groups—creates a complex electronic landscape that will dictate the feasibility and regiochemistry of such nucleophilic attacks.

The use of directing groups can offer precise control over regioselectivity. For instance, employing a pH-sensitive directing group can enable access to different substitution patterns by switching between directed and non-directed C-H activation pathways. acs.org

Reaction TypeExpected Regioselective Pathway for this compoundGoverning Principle
Lithiation/MetallationPredominant Br/Li exchange at the C3-position when using reagents like n-BuLi at low temperatures.The C-Br bond is more reactive towards lithium-halogen exchange than C-H bonds are towards deprotonation under these conditions. mdpi.com
Directed C-H FunctionalizationFunctionalization at the C4 position, the only available C-H bond.Requires a suitable directing group or catalyst system to activate the C-H bond. acs.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)Substitution of the methoxy group at C2 or the bromo group at C3, depending on the nucleophile and reaction conditions.The reaction proceeds through a Meisenheimer-like intermediate; the stability of this complex and the leaving group's ability determine the outcome. nih.gov

Influence of Intermolecular and Intramolecular Interactions on Reactivity and Selectivity

The reactivity of this compound is not solely governed by the covalent bond structure but is also significantly influenced by a network of weaker intermolecular and intramolecular interactions. These non-covalent forces can stabilize transition states, influence conformational preferences, and dictate crystal packing.

Intramolecular interactions arise from the specific arrangement of substituents on the thiophene ring. The 2-methoxy group, an oxygen-containing substituent, can introduce significant distortions to the thiophene nucleus. nih.gov There can be through-space interactions between the lone pairs of the sulfur and oxygen atoms. Furthermore, the electronic interplay between the electron-donating methoxy group and the π-conjugated phenyl group can affect the charge distribution across the molecule. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, thereby predicting reactivity towards different reagents. mdpi.com

Intermolecular interactions are crucial in both the solid state and in solution, affecting reaction kinetics and selectivity. Studies on methoxy-substituted thiophenes have revealed that weak S···O contacts can be a key feature in their crystal structures, leading to the formation of extended chains or layers. nih.gov For phenyl-substituted thiophenes, π-π stacking interactions between the phenyl and thiophene rings are significant. nih.gov Van der Waals dispersion forces are often the dominant stabilizing interaction in dimers of thiophene-based systems. nih.gov

In the context of a chemical reaction, these non-covalent interactions can play a decisive role. For example, in a palladium-catalyzed reaction, the way the substrate coordinates to the metal center can be influenced by steric hindrance from the substituents and by weak attractive interactions between the substrate and the catalyst's ligands. Such interactions can favor one reaction pathway over another, leading to high diastereoselectivity or enantioselectivity in asymmetric catalysis. acs.org The ability of substituents to act as hydrogen bond acceptors or donors can also influence reaction mechanisms, for instance by stabilizing charged intermediates or transition states. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-methoxy-5-phenylthiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by functionalization. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine atom selectively.

Methoxy Group Introduction : Employ a nucleophilic substitution reaction with sodium methoxide under reflux in methanol.

Phenylation : Suzuki-Miyaura cross-coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (3:1) at 80°C .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons in the thiophene ring).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.98).
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~690 cm⁻¹ (C-Br stretch) .
  • Melting Point Analysis : Compare observed mp with literature values to assess purity.

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT/B3LYP Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. This reveals nucleophilic/electrophilic sites (e.g., bromine as a leaving group, methoxy as an electron-donating substituent) .
  • Example Parameters :
Basis SetSolvent ModelConvergence Threshold
6-311G(d,p)PCM (Water)10⁻⁶ a.u.
  • Outcome : Predict regioselectivity in cross-coupling reactions or stability under oxidative conditions.

Q. How should researchers address contradictions in experimental data, such as inconsistent yields in Suzuki couplings?

  • Methodological Answer :
  • Root-Cause Analysis :

Catalyst Activity : Test alternative catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄).

Oxygen Sensitivity : Use Schlenk lines for anaerobic conditions to prevent catalyst deactivation.

Base Effects : Compare K₂CO₃ with Cs₂CO₃ to optimize deprotonation.

  • Statistical Tools : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

Q. What strategies enhance the drug-likeness of this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • Lipinski’s Rule of Five : Modify substituents to ensure molecular weight <500, logP <5, and ≤5 H-bond donors.
  • ADMET Prediction : Use SwissADME or ADMETlab to assess bioavailability, CYP450 inhibition, and toxicity.
  • Structural Analogues : Compare with bioactive thiophenes (e.g., 5-Bromothiophene-3-carboxamide) to guide functionalization (e.g., adding sulfonamide groups for solubility) .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline this compound?

  • Methodological Answer :
  • Data Collection : Obtain single-crystal X-ray diffraction data (resolution <0.8 Å).
  • Software Tools : Use CrystalExplorer to generate Hirshfeld surfaces and fingerprint plots.
  • Key Interactions :
  • Br···H-C : Halogen bonding (2.8–3.2 Å).
  • π-π Stacking : Between thiophene and phenyl rings (3.5–4.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.